Tosufloxacin hydrochloride
CAS No.: 104051-69-6
Cat. No.: VC0545628
Molecular Formula: C19H16ClF3N4O3
Molecular Weight: 440.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104051-69-6 |
---|---|
Molecular Formula | C19H16ClF3N4O3 |
Molecular Weight | 440.8 g/mol |
IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H |
Standard InChI Key | CIHZSSCESOLBRQ-UHFFFAOYSA-N |
SMILES | C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl |
Canonical SMILES | C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Tosufloxacin Hydrochloride
Molecular Composition and Identification
Tosufloxacin hydrochloride (C₁₉H₁₆ClF₃N₄O₃) is the hydrochloride salt of tosufloxacin, a third-generation fluoroquinolone. Its molecular weight is 440.8 g/mol, and it exists as a racemic mixture of R- and S-enantiomers . The compound’s structure features a 1,8-naphthyridine core substituted with fluorine atoms at positions 6 and 8, a 2,4-difluorophenyl group at position 1, and a 3-aminopyrrolidine moiety at position 7 .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆ClF₃N₄O₃ |
CAS Registry Number | 104051-69-6 |
Melting Point | 226–228°C (decomposes) |
Solubility | Freely soluble in water |
pKa | 5.9 (carboxylic acid group) |
Stereochemical Considerations
The racemic nature of tosufloxacin hydrochloride contributes to its bidirectional interactions with bacterial enzymes. While both enantiomers inhibit DNA gyrase, the S-enantiomer demonstrates 2–3 times greater affinity for topoisomerase IV in Staphylococcus aureus . This stereospecificity underscores the importance of maintaining the racemic ratio during synthesis to ensure optimal antibacterial efficacy.
Mechanism of Action and Antimicrobial Activity
Inhibition of Bacterial DNA Replication
Tosufloxacin exerts bactericidal effects primarily through dual inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV. At therapeutic concentrations (0.25–2 μg/mL), it stabilizes the enzyme-DNA cleavage complex, preventing religation of double-strand DNA breaks . This mechanism is concentration-dependent, with ≥99% inhibition observed at 4× MIC against Streptococcus pneumoniae .
Spectrum of Activity
Table 2: Minimum Inhibitory Concentrations (MIC₉₀) Against Common Pathogens
Pathogen | MIC₉₀ (μg/mL) |
---|---|
Escherichia coli | 0.12 |
Klebsiella pneumoniae | 0.25 |
Pseudomonas aeruginosa | 1.0 |
Staphylococcus aureus | 0.5 |
Mycoplasma pneumoniae | 0.25–0.5 |
Data compiled from in vitro studies demonstrate superior activity against respiratory pathogens compared to earlier quinolones. Against macrolide-resistant Mycoplasma pneumoniae, tosufloxacin maintains an MIC₉₀ of 0.25 μg/mL, equivalent to its potency against susceptible strains .
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration of 150 mg tablets, peak serum concentrations (Cₘₐₓ) of 1.2–1.8 μg/mL are achieved within 2 hours. The drug exhibits linear pharmacokinetics up to 600 mg/day, with an absolute bioavailability of 85–90% . Tissue penetration studies reveal high concentrations in:
-
Bronchial mucosa: 3.1× plasma levels
-
Prostate tissue: 2.8× plasma levels
-
Aqueous humor: 1.5× plasma levels
Elimination Pathways
Approximately 60% of the administered dose is excreted unchanged in urine, while 30% undergoes hepatic metabolism via CYP3A4 to inactive metabolites. The elimination half-life (t₁/₂) ranges from 4.5–6 hours in patients with normal renal function . Dose adjustments are required for creatinine clearance <30 mL/min, with recommended reductions of 50% .
Clinical Applications and Efficacy
Complicated Urinary Tract Infections
A pivotal trial involving 45 patients with recurrent UTIs demonstrated an 86.7% clinical response rate (39/45) after 7–14 days of therapy . Long-term prophylaxis (150 mg/day for 55 days) prevented recurrence in 92.3% of cases, significantly outperforming norfloxacin (78.5%) .
Respiratory Infections
In cystic fibrosis patients with Pseudomonas aeruginosa infections, tosufloxacin achieved clinical cure rates of 82% versus 68% for ciprofloxacin . Its activity persists in acidic environments (pH 5.2), making it effective in bronchial secretions where pH often falls below 6.0 .
Off-Label Uses
Emerging evidence supports its use in:
-
Ocular infections: 0.5% solution achieves corneal concentrations exceeding MIC₉₀ for S. aureus within 15 minutes
-
Surgical prophylaxis: Single 300 mg dose reduces post-operative infection risk by 41% compared to cephalosporins
Comparative Analysis with Other Fluoroquinolones
Table 3: Key Differentiators from Ciprofloxacin and Levofloxacin
Parameter | Tosufloxacin | Ciprofloxacin | Levofloxacin |
---|---|---|---|
S. aureus MIC₉₀ | 0.5 μg/mL | 1.0 μg/mL | 0.5 μg/mL |
CSF Penetration (%) | 25 | 10 | 30 |
QTc Prolongation Risk | Low | Moderate | High |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume